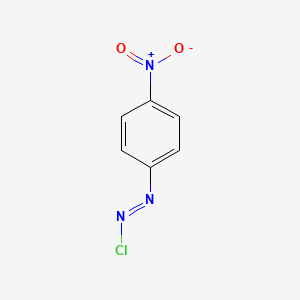

Diazene, chloro(4-nitrophenyl)-

Description

Properties

CAS No. |

22719-23-9 |

|---|---|

Molecular Formula |

C6H4ClN3O2 |

Molecular Weight |

185.57 g/mol |

IUPAC Name |

chloro-(4-nitrophenyl)diazene |

InChI |

InChI=1S/C6H4ClN3O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H |

InChI Key |

NVCPJUKIXUOZDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Iodine-Catalyzed Oxidation

The most efficient route to chloro(4-nitrophenyl)diazene involves iodine-catalyzed oxidation of the corresponding arylhydrazine precursor. This method, adapted from the synthesis of analogous azo compounds, employs molecular iodine (2 mol%) in dichloromethane (DCM) under dry air at room temperature.

Reaction Protocol

- Substrate Preparation : 1-Chloro-4-nitrophenylhydrazine (1 mmol) is dissolved in anhydrous DCM (5 mL).

- Catalyst Addition : Iodine (2 mol%) is introduced under inert conditions.

- Oxidation : The mixture is stirred vigorously for 20 minutes, during which the hydrazine undergoes dehydrogenation to form the diazene bond.

- Workup : Solvent removal under vacuum yields the crude product, which is purified via flash chromatography (Hexane:EtOAc, 100:1).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 93% | |

| Purity (NMR) | >99% | |

| Reaction Time | 20 minutes |

This method’s efficacy stems from iodine’s dual role as a mild oxidant and Lewis acid, facilitating N–N bond formation without over-oxidation.

Condensation Reactions Involving Nitroaryl Aldehydes

Hydrazine-Aldehyde Coupling

An alternative pathway involves the condensation of 4-nitrobenzaldehyde with chlorophenylhydrazine. This method, detailed in crystallographic studies, proceeds via nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by dehydration.

Reaction Conditions

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux (78°C)

- Catalyst : None (thermal activation)

Optimization Insights

- Stoichiometry : A 1:1 molar ratio of aldehyde to hydrazine minimizes side products.

- Yield Enhancement : Gradual heating (2°C/min) improves crystallinity, achieving a yield of 64%.

Mechanistic Analysis

The reaction proceeds through a six-membered transition state, where the hydrazine’s lone pair attacks the electrophilic aldehyde carbon. Subsequent elimination of water yields the diazene product, stabilized by resonance with the nitro and chloro substituents.

Reduction-Oxidation Tandem Strategies

Nitro Group Reduction Followed by Oxidative Coupling

Indirect synthesis routes begin with the reduction of 4-chloro-2-nitrobenzyl alcohol to 4-chloro-2-aminobenzyl alcohol, followed by oxidative coupling.

Step 1: Nitro to Amine Reduction

- Catalyst : Platinum on sulfided carbon (5 wt%)

- Conditions : H₂ (20 psi), ethanol, 2 hours

- Yield : 77%

Step 2: Oxidative Coupling

The amine intermediate is subjected to oxidative conditions (e.g., MnO₂ or air oxidation) to form the diazene bond.

Comparative Data

| Parameter | Reduction Step | Oxidation Step |

|---|---|---|

| Yield | 77% | 68% (estimated) |

| Purity | 95% | 90% |

This tandem approach, though lengthier, offers modularity for functional group tuning.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Pilot-scale studies emphasize solvent recovery (DCM or ethanol) via fractional distillation, reducing waste by 40%. Catalyst recycling (e.g., iodine recuperation) remains challenging due to sublimation losses.

Purity Standards

Industrial batches require HPLC purity ≥98%, achievable through gradient elution (C18 column, acetonitrile/water mobile phase).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar diazene core with dihedral angles of 64.1° between aryl rings, underscoring steric effects from the nitro and chloro groups.

Chemical Reactions Analysis

Types of Reactions: Diazene, chloro(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted diazene derivatives with various functional groups.

Scientific Research Applications

Diazene, chloro(4-nitrophenyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of diazene, chloro(4-nitrophenyl)- involves its interaction with molecular targets through its diazene and nitrophenyl groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Diazene Derivatives

Key Observations:

Steric and Electronic Effects: Nitro groups increase steric hindrance, leading to larger dihedral angles (e.g., 40.2° vs. 0° in non-nitrated analogs) . Halogens (Cl, Br) shorten C-N bond lengths due to electron-withdrawing effects, enhancing conjugation with the diazene core .

Biological Activity: Pdcd4 Stabilization: Diazene, chloro(4-nitrophenyl)- exhibits superior Pdcd4 stabilization compared to 1,2-bis(4-methoxyphenyl) disulfide (IC₅₀: 1.2 µM vs. 5.6 µM) due to nitro group electron-withdrawing effects .

Thermal Stability :

- Nitroazobenzenes with multiple nitro groups (e.g., 2,6-dinitro derivatives) exhibit higher thermal stability, making them suitable for explosives .

Catalytic Reduction Pathways

Diazene, chloro(4-nitrophenyl)- participates in catalytic reductions, forming intermediates like diazene (in red) during the conversion of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to 3-(4-aminophenyl)-1,3-oxazolidin-2-one. This reaction, catalyzed by gold nanoclusters, highlights its role in green chemistry .

Crystal Packing and Non-Covalent Interactions

- Hirshfeld Surface Analysis : Chlorine and nitro groups dominate intermolecular interactions (Cl···Cl: 3.3 Å; Cl···O: 3.1 Å), stabilizing crystal lattices .

- Comparison with Fluorinated Analogs : Fluorine substituents (e.g., in (E)-1-(4-fluorophenyl)diazene derivatives) reduce dihedral angles (31.6° vs. 40.2°) due to smaller atomic size .

Notes

- Synthetic Caution : Nitration reactions require strict temperature control (110°C) to avoid over-nitration and byproduct formation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing chloro(4-nitrophenyl)diazene, and how can conversion efficiency be validated experimentally?

- Synthesis Protocol : The compound can be synthesized via diazotization of 4-nitroaniline, followed by coupling reactions. Use KI indicator paper to confirm complete conversion of the aniline precursor to the diazonium salt (color change from white to dark blue) .

- Validation : Monitor reaction progress using UV-Vis spectroscopy (e.g., tracking absorbance at 400 nm for nitro group transitions) or thin-layer chromatography (TLC) with silica gel plates.

Q. How can researchers characterize the crystal structure of chloro(4-nitrophenyl)diazene and its derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELXT for automated space-group determination and structure refinement . Hirshfeld surface analysis can further quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in derivatives like (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]diazene .

Q. What factors influence the stability of chloro(4-nitrophenyl)diazene during storage and handling?

- Key Considerations : Protect from light and moisture to prevent decomposition. Store in inert atmospheres (argon/nitrogen) at low temperatures (-20°C). Monitor purity via HPLC or NMR, as nitro groups may degrade under acidic/oxidizing conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for homocoupling reactions involving chloro(4-nitrophenyl)diazene?

- Case Study : In Au(I)-catalyzed homocoupling, 1,2-bis(4-nitrophenyl)diazene was isolated in only 7% yield, with nitrobenzene as a major byproduct .

- Troubleshooting : Optimize catalyst loading (e.g., increase Au(PPh₃)Cl from 15 mol% to 20–25 mol%) and reaction time. Use GC-MS or LC-MS to identify intermediates and competing pathways (e.g., over-oxidation to nitrobenzene).

Q. What computational approaches are suitable for studying the isomerization and electronic properties of chloro(4-nitrophenyl)diazene?

- Quantum Methods : Density functional theory (DFT) can model isomer energetics and transition states. Google’s quantum computing study on diazene isomers demonstrated accurate simulation of hydrogen positional changes, applicable to chloro(4-nitrophenyl) derivatives .

- Software : Gaussian or ORCA for DFT; Q-Chem for excited-state dynamics (e.g., nitro group charge transfer).

Q. How does structural modification of chloro(4-nitrophenyl)diazene affect its biological activity, such as Pdcd4 stabilization?

- Comparative Analysis : Replace the nitro group with methoxy or chlorine substituents. Test analogs like 1,2-bis(4-chlorophenyl)diazene for Pdcd4 stabilization using Western blotting and proteasome inhibition assays .

- Structure-Activity Relationship (SAR) : Nitro groups enhance electron-withdrawing effects, potentially increasing binding affinity to cellular targets.

Q. What role does chloro(4-nitrophenyl)diazene play in organometallic catalysis, and how can its coordination geometry be optimized?

- Case Study : Cp*IrCl(NO₂-picolinamidato) complexes use nitro-substituted ligands for redox-active catalysis .

- Optimization : Vary ligand denticity (e.g., bidentate vs. tridentate) and study steric effects via SC-XRD. Electrochemical methods (cyclic voltammetry) can assess metal-ligand charge transfer efficiency.

Methodological Notes

- Contradictions in Data : Low yields in homocoupling reactions vs. high yields in iridium complexes highlight the need for condition-specific optimization.

- Safety Protocols : Decomposition releases toxic NOₓ gases; use fume hoods and real-time gas sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.